molecular formula C9H9BrO3S B3050313 Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate CAS No. 250375-46-3

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Cat. No.: B3050313
CAS No.: 250375-46-3
M. Wt: 277.14
InChI Key: ZOZCBGICPVPGJR-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is a high-purity brominated thiophene derivative that serves as a versatile and critical synthetic intermediate in organic chemistry and drug discovery research. This β-ketoester compound features a reactive 5-bromothiophene ring, a functional group known to confer significant biological activity and value in materials science . The 5-bromothiophene moiety is a privileged structure in medicinal chemistry, extensively utilized in the synthesis of novel compounds with diverse therapeutic applications . Researchers employ this chemical as a key precursor for the synthesis of chalcones, a class of molecules demonstrated to possess substantial antimicrobial properties . These chalcone derivatives exhibit potent activity against both gram-positive and gram-negative bacterial strains, as well as fungal strains, making them valuable prototypes for developing new antimicrobial agents . Furthermore, thiophene-based compounds like this one show broader therapeutic potential, including reported anti-inflammatory, anticancer, and antioxidant activities, highlighting their importance in pharmaceutical research . The compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions in a sealed container at room temperature are recommended to maintain product stability and integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZCBGICPVPGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269955
Record name Ethyl 5-bromo-β-oxo-2-thiophenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250375-46-3
Record name Ethyl 5-bromo-β-oxo-2-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250375-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-β-oxo-2-thiophenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used in Suzuki-Miyaura and Stille couplings, respectively.

Major Products

    Substitution: Products include various substituted thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

    Coupling: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of agrochemicals and materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and ester group can enhance binding affinity and selectivity, leading to potent biological activity. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): The nitro group on the pyridine ring enhances electrophilicity at the keto position, facilitating nucleophilic attacks. This compound was synthesized in 50% yield via condensation reactions, highlighting its utility in forming nitrogen-containing heterocycles . Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate (): The nitro and chloro groups synergistically increase reactivity, making this derivative a precursor for amidation and cyclization reactions.
  • Electron-Donating Groups (EDGs): Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (2c): The methoxy group reduces electrophilicity, stabilizing the keto form. This compound was synthesized using NaH/THF with a 45% yield, demonstrating moderate reactivity in alkylation reactions . Ethyl 3-(4'-methylphenyl)-3-oxopropanoate (1): The methyl group improves solubility in non-polar solvents, enabling its use in coupling reactions to form pyrazolone derivatives with marginal antifungal activity .
  • Halogen-Substituted Derivatives: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: Fluorine atoms enhance metabolic stability and bioavailability, making this compound a key intermediate in drug discovery. Its difluorophenyl group is prized for balancing lipophilicity and electronic effects .
  • Heteroaromatic Derivatives: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate: The indole ring introduces nitrogen-based hydrogen bonding, expanding applications in kinase inhibitor synthesis. Market analyses project growth in its use for bioactive molecule development . Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: The tetrahydrofuran ring enhances rigidity and stereochemical complexity, useful in natural product-inspired syntheses .

Biological Activity

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromothiophene moiety, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:

Ethyl 3 5 bromothiophen 2 yl 3 oxopropanoate\text{Ethyl 3 5 bromothiophen 2 yl 3 oxopropanoate}

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (mg/ml)
Escherichia coli0.125
Staphylococcus aureus0.083
Klebsiella pneumoniae0.073
Enterobacter sakazakii0.109

The compound exhibited significant antibacterial activity, with MIC values indicating effective inhibition against the tested strains. This suggests that this compound may serve as a lead compound for developing new antibacterial agents .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound were evaluated using various cancer cell lines. The cytotoxicity was measured through the MTT assay, which assesses cell viability.

Table 2: Cytotoxicity Data

Cell LineLC50 (µg/ml)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)18.0

The results indicate that this compound exhibits notable cytotoxicity against cancer cell lines, particularly HeLa cells, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis. The bromothiophene group is believed to play a crucial role in enhancing the compound's interaction with biological targets.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound showed superior antibacterial activity compared to standard antibiotics such as ampicillin and tetracycline.
  • Anticancer Activity : In another investigation, the compound was tested against multiple cancer cell lines, showing a dose-dependent increase in cytotoxicity, particularly in HeLa cells, where it induced significant apoptotic effects.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The compound is synthesized via two primary routes:

  • Claisen Condensation : Reacting 5-bromothiophene-2-carboxylate derivatives with ethyl malonate under acidic conditions (e.g., H₂SO₄). For analogous structures, yields of ~40% are reported under reflux for 12 hours .
  • Acyl Chloride Coupling : Reacting dilithiomonoethylmalonate with 5-bromothiophene-2-carbonyl chloride at −78°C in THF, a method extrapolated from fluorophenyl analogues, yielding >75% .

Optimization Strategies :

  • Temperature Control : Maintain −78°C for acyl chloride reactions to minimize side products.
  • Catalyst Selection : Use concentrated H₂SO₄ for Claisen condensation.
  • Purification : Flash chromatography or recrystallization improves purity .

Table 1. Synthetic Methods Comparison

MethodReagentsConditionsYield
Claisen CondensationEthyl malonate, H₂SO₄Reflux, 12h~40%
Acyl Chloride RouteRCOCl, Li₂(ethyl malonate)−78°C, THF>75%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identify β-keto ester protons (δ 4.2–4.4 ppm for ester CH₂, δ 3.5–3.7 ppm for ketone-adjacent CH₂) and bromothiophene aromatic signals (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. SHELXL efficiently handles high-resolution data and twinning, common in brominated compounds .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 292.94 (C₈H₇BrO₃S).

Data Contradictions : Keto-enol tautomerism observed in NMR (broad peaks) but absent in X-ray data requires DFT validation .

Advanced Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • *DFT Calculations (B3LYP/6-31G)**: Model electrophilicity of the β-keto ester group.

Optimize geometry using Gaussian 16 .

Calculate Fukui indices to identify nucleophilic attack sites (C=O vs. thiophene-Br).

Simulate transition states for SNAr (Br substitution) or Michael addition (keto ester).

  • Experimental Validation : Kinetic studies (e.g., Br⁻ release via ion chromatography) confirm computational predictions. Polar aprotic solvents (DMF, 80°C) favor SNAr, while base activation enhances keto reactivity .

Q. What strategies resolve crystallographic data inconsistencies (e.g., disorder, twinning) in this compound derivatives?

Methodological Answer:

  • Disorder Handling : Use SHELXL’s PART instruction to model overlapping atoms .
  • Twinning Resolution : Apply TWIN commands in OLEX2 for pseudo-merohedral twinning (e.g., TWIN law (-h, -k, l)) .
  • Validation Metrics : Ensure R1 convergence <5% and Δρmax <0.3 eÅ⁻³ .

Case Study : A bromothiophene derivative with α = 89.5° twinning was resolved using HKLF 5 data merging in SHELXL .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer: The compound is a precursor for:

  • Pyrimidinones : Condense with guanidine in refluxing EtOH (72h) to form kinase inhibitors .
  • Flavones : Pechmann condensation with resorcinol/H₂SO₄ yields brominated coumarins (52% yield for methoxyphenyl analogues) .

Critical Parameters :

  • Stoichiometry (1:1.2 for guanidine) .
  • Acid concentration (H₂SO₄ >95% for Pechmann) .
  • Monitor by TLC (EtOAc/hexane 3:7) and purify via silica gel chromatography .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

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